molecular formula C12H13NO4 B6598846 rac-ethyl (1R,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate CAS No. 70461-62-0

rac-ethyl (1R,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate

Cat. No.: B6598846
CAS No.: 70461-62-0
M. Wt: 235.24 g/mol
InChI Key: MZTNKLFZFLDHMS-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-Ethyl (1R,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate is a cyclopropane-derived ester featuring a 4-nitrophenyl substituent at the C2 position and an ethyl ester group at C1. The 4-nitrophenyl group confers strong electron-withdrawing properties, influencing reactivity and intermolecular interactions. Cyclopropane rings are inherently strained, making such compounds valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl (1R,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-2-17-12(14)11-7-10(11)8-3-5-9(6-4-8)13(15)16/h3-6,10-11H,2,7H2,1H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTNKLFZFLDHMS-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation via Diazoacetate and Vinyl Aromatic Intermediates

The most widely reported method for synthesizing cyclopropane derivatives involves [2+1] cyclopropanation reactions using diazoacetate esters and vinyl aromatic precursors. For rac-ethyl (1R,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate, ethyl diazoacetate reacts with 4-nitrostyrene (vinyl-4-nitrophenyl) in the presence of transition metal catalysts such as rhodium(II) acetate or copper(I) triflate . The reaction proceeds via a metallocarbene intermediate, where the catalyst coordinates to the diazo compound, facilitating carbene transfer to the alkene.

Key Conditions :

  • Catalyst : Rh₂(OAc)₄ (1–2 mol%) or Cu(OTf) (5 mol%)

  • Solvent : Dichloromethane or toluene under inert atmosphere

  • Temperature : 0–25°C for 6–24 hours

  • Yield : 60–75% after column chromatography (ethyl acetate/hexanes)

The racemic product arises from non-stereoselective carbene insertion, as confirmed by chiral HPLC analysis of analogous cyclopropanes . Post-reaction purification typically involves silica gel chromatography, with eluents optimized to separate cyclopropane products from unreacted diazoacetate and styrene derivatives .

Enzymatic Cyclopropanation Using Engineered Carbene Transferases

Recent advances in biocatalysis have enabled enzymatic cyclopropanation using engineered heme proteins such as cytochrome P450 variants. In one approach, lyophilized whole cells expressing RmaNOD-THRAW (a carbene transferase) catalyze the reaction between ethyl diazoacetate and 4-nitrostyrene under anaerobic conditions . The enzyme’s active site facilitates carbene transfer with moderate efficiency, though stereoselectivity remains limited, yielding racemic mixtures.

Key Conditions :

  • Biocatalyst : Lyophilized E. coli cells (10 mg/mL loading)

  • Buffer : 50 mM potassium phosphate (pH 7.5)

  • Substrate Concentration : 20 mM styrene, 20 mM diazoacetate

  • Reaction Time : 16 hours at 25°C

  • Yield : 40–50% after organic extraction and distillation

While enzymatic methods offer greener alternatives to metal catalysis, scalability challenges and lower yields currently limit industrial adoption.

Nitro Group Introduction via Electrophilic Aromatic Substitution

An alternative route involves nitrating pre-formed ethyl 2-phenylcyclopropane-1-carboxylate. The nitro group is introduced regioselectively at the para position using mixed nitric-sulfuric acid, leveraging the electron-withdrawing effect of the cyclopropane ring to direct electrophilic attack .

Key Conditions :

  • Nitrating Agent : HNO₃/H₂SO₄ (1:3 v/v)

  • Temperature : 0°C (to minimize ring-opening side reactions)

  • Reaction Time : 2 hours

  • Yield : 55–65% after recrystallization

This method requires careful control of reaction conditions to prevent cyclopropane ring degradation, a common issue under strongly acidic environments.

Transition Metal-Mediated Cross-Coupling of Cyclopropane Boronic Esters

A less conventional approach employs Suzuki-Miyaura coupling between cyclopropane boronic esters and 4-nitrohalobenzenes. Ethyl (1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate, prepared via borylation of a vinylcyclopropane precursor , reacts with 4-nitroiodobenzene under palladium catalysis.

Key Conditions :

  • Catalyst : Pd(PPh₃)₄ (3 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Dioxane/water (4:1)

  • Temperature : 80°C for 12 hours

  • Yield : 50–60% after chromatography

This method’s utility is constrained by the limited commercial availability of cyclopropane boronic esters.

Comparative Analysis of Methods

Method Yield Stereochemical Outcome Scalability Key Advantage
Diazoacetate Cyclopropanation60–75%RacemicHighBroad substrate tolerance
Enzymatic Synthesis40–50%RacemicModerateEco-friendly, mild conditions
Electrophilic Nitration55–65%RacemicLowAvoids handling diazo compounds
Suzuki-Miyaura Coupling50–60%RacemicLowModular boronic ester synthesis

Chemical Reactions Analysis

Types of Reactions

Rac-ethyl (1R,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of amides or alcohol derivatives.

Scientific Research Applications

Rac-ethyl (1R,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-ethyl (1R,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropane ring can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rac-ethyl (1R,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate with structurally analogous cyclopropane derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₂H₁₃NO₄ 4-nitrophenyl, ethyl ester 235.24 High polarity due to nitro group; intermediate in drug synthesis
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate C₁₂H₁₃NO₄ 4-nitrophenyl, ethyl ester (non-stereospecific) 235.24 Similar electronic profile; used in organic synthesis
rac-Ethyl (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylate C₁₁H₁₃NO₂ Pyridin-4-yl, ethyl ester 207.23 Basic pyridine moiety enhances solubility; potential ligand in catalysis
tert-Butyl (1R,2S)-2-[(E)-4-chlorostyryl]-1-cyanocyclopropane-1-carboxylate C₁₈H₂₀ClNO₂ 4-chlorostyryl, tert-butyl ester, cyano 329.81 Bulky tert-butyl group reduces reactivity; 76% ee via HPLC
(1R,2S)-Ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate C₁₀H₁₂F₃NO₃ Vinyl, trifluoroacetamido, ethyl ester 275.21 Trifluoroacetamido group enhances metabolic stability; 99% yield in synthesis

Key Comparative Insights:

Substituent Effects :

  • The 4-nitrophenyl group in the target compound increases electrophilicity compared to pyridinyl (basic) or styryl (π-conjugated) substituents . This makes it more reactive in nucleophilic substitutions or cycloadditions.
  • tert-Butyl esters (e.g., in ) introduce steric hindrance, slowing hydrolysis compared to ethyl esters .

Stereochemical Considerations :

  • The racemic nature (rac-) of the target compound contrasts with enantiomerically enriched analogs like (1R,2S)-ethyl 2-vinyl-1-(trifluoroacetamido)cyclopropanecarboxylate , which is synthesized with high enantiomeric purity (99% yield) . Racemates may exhibit different pharmacokinetic profiles compared to single enantiomers.

Synthetic Utility: Compounds like tert-butyl (1R,2S)-1-cyano-2-[(E)-4-methoxystyryl]cyclopropane-1-carboxylate (78% ee) highlight the use of chiral HPLC for resolving cyclopropane derivatives, a technique applicable to the target compound .

Physical Properties: The nitro group in the target compound likely reduces solubility in nonpolar solvents compared to hydroxyethyl () or methoxystyryl () derivatives .

Biological Activity

Rac-ethyl (1R,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate is a synthetic organic compound belonging to the class of cyclopropane carboxylates. Its unique structure, featuring a cyclopropane ring with a nitrophenyl substituent, makes it a subject of interest in various biological and chemical studies. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on current research findings.

  • Chemical Formula : C12_{12}H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 70461-62-0

The biological activity of this compound is attributed to its ability to interact with various biomolecules. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropane ring may interact with enzymes or receptors, influencing biochemical pathways. These interactions can lead to modulation of cellular functions and potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in treating diseases where these enzymes play a crucial role.

Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibitory effects against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) ranging from 32 to 128 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

In a study published in the Journal of Medicinal Chemistry, this compound was tested on human breast cancer cell lines. The compound exhibited IC50 values of 25 µM after 48 hours of treatment, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological ActivityReference
Ethyl (1R,2S)-2-(4-methylphenyl)cyclopropane-1-carboxylateStructureModerate cytotoxicity[Source]
Ethyl (1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carboxylateStructureLow antimicrobial activity[Source]
This compoundStructureHigh cytotoxicity and antimicrobial activity[Current Study]

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing rac-ethyl (1R,2S)-2-(4-nitrophenyl)cyclopropane-1-carboxylate?

  • Methodological Answer : Multi-step synthesis is typical, starting with cyclopropanation of a pre-functionalized alkene. For example, substituents like nitro groups are introduced via electrophilic aromatic substitution or coupling reactions. Key reagents include oxidizing agents (e.g., KMnO₄ for nitro group stabilization) and chiral auxiliaries to control stereochemistry. Purification often involves recrystallization or chromatography to isolate the racemic mixture .
  • Characterization : Confirmation of structure and stereochemistry requires NMR (¹H/¹³C), IR, and mass spectrometry. Cyclopropane ring strain induces distinct NMR shifts (e.g., deshielded protons at ~1.5–2.5 ppm) .

Q. How do spectroscopic techniques differentiate cyclopropane derivatives with nitro substituents?

  • Answer : IR spectroscopy identifies the nitro group (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹). NMR distinguishes stereoisomers via coupling constants (e.g., J values for cyclopropane protons) and NOE experiments to confirm spatial arrangements of substituents. X-ray crystallography resolves absolute configuration if enantiomers are separable .

Q. What are common reactivity patterns of nitro-substituted cyclopropanes in organic synthesis?

  • Answer : The nitro group acts as an electron-withdrawing group, enhancing electrophilic substitution at the para position. The strained cyclopropane ring undergoes ring-opening under acidic/basic conditions or via transition-metal catalysis (e.g., Pd-mediated cross-coupling). Reduction of the nitro group to amine (using LiAlH₄ or catalytic hydrogenation) modifies biological activity .

Advanced Research Questions

Q. How can computational methods predict stereochemical outcomes in cyclopropane synthesis?

  • Answer : Quantum mechanical calculations (DFT) model transition states to predict enantioselectivity. For example, chiral catalysts or auxiliaries are evaluated for their steric and electronic effects on cyclopropanation. Reaction path searches (e.g., using the Artificial Force Induced Reaction method) identify low-energy pathways for ring closure .

Q. What experimental designs resolve contradictions in biological activity data between nitro- and amino-substituted analogs?

  • Answer : Comparative structure-activity relationship (SAR) studies are critical. For instance, replacing the nitro group with an amino group (via reduction) alters hydrogen-bonding capacity and logP, affecting membrane permeability. Assays under standardized conditions (e.g., enzyme inhibition IC₅₀, cell viability) quantify these differences. Statistical analysis (ANOVA) identifies significant variables .

Q. How are stereochemical challenges addressed in enantioselective synthesis?

  • Answer : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or kinetic resolution with enantioselective enzymes. Asymmetric catalysis (e.g., Rh₂(OAc)₄ with chiral ligands) directly generates enantiomerically enriched products. HPLC with chiral columns validates enantiomeric excess (>95% ee) .

Q. What strategies optimize reaction yields in strained cyclopropane systems?

  • Answer : Design of Experiments (DoE) identifies optimal conditions (temperature, solvent, catalyst loading). For example, a factorial design might reveal that polar aprotic solvents (DMF) improve nitro group stability, while lower temperatures reduce side reactions. Response surface methodology refines these parameters for >80% yield .

Q. How do substituent effects (e.g., nitro vs. trifluoromethyl) modulate biological target interactions?

  • Answer : Nitro groups enhance electrophilicity, favoring covalent binding to cysteine residues in enzymes. Trifluoromethyl groups (lipophilic, electron-withdrawing) improve membrane permeability and metabolic stability. Competitive binding assays (SPR, ITC) quantify affinity differences, while molecular docking visualizes binding poses .

Comparative Analysis of Structural Analogs

CompoundKey SubstituentReactivity/Biological Impact
This compound4-NO₂Electrophilic, enzyme inhibition via nitro group
Ethyl (1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropanecarboxylate4-CF₃Enhanced lipophilicity; stable under metabolic conditions
rac-methyl (1R,2S)-2-aminocyclopropane-1-carboxylateNH₂Hydrogen-bond donor; modulates receptor affinity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.